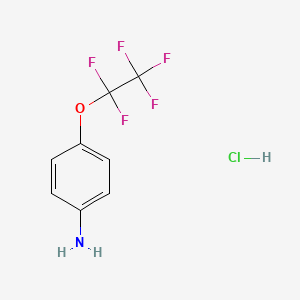
methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. This compound is also known as TAK-659 and belongs to the class of sulfonamide compounds.
Mécanisme D'action
The mechanism of action of methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate is not fully understood. However, studies have shown that it inhibits the activity of specific enzymes and signaling pathways involved in cell proliferation and survival. This inhibition leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes and signaling pathways involved in cell proliferation and survival. It also has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate in lab experiments is its potential to inhibit the growth of cancer cells. It also has anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
Orientations Futures
There are several future directions for the study of methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate. One of the primary directions is the development of more efficient and cost-effective synthesis methods. Another direction is the study of its potential application in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis method of methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate is complex and involves several steps. The first step involves the reaction of 4-bromobenzoic acid with 2-aminoethanol to form 4-(2-hydroxyethyl)benzoic acid. The second step involves the reaction of 4-(2-hydroxyethyl)benzoic acid with thionyl chloride to form 4-(2-chloroethyl)benzoic acid. In the third step, the reaction of 4-(2-chloroethyl)benzoic acid with thiophene-3-carboxylic acid yields 4-(2-(thiophen-3-yl)ethyl)benzoic acid. The final step involves the reaction of 4-(2-(thiophen-3-yl)ethyl)benzoic acid with methyl 5-amino-2-methylbenzenesulfonate to form methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate.
Applications De Recherche Scientifique
Methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate has been extensively studied in various fields of scientific research. One of its primary applications is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by targeting specific signaling pathways. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
methyl 4-[(5-hydroxy-3-thiophen-3-ylpentyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5S2/c1-23-17(20)14-2-4-16(5-3-14)25(21,22)18-9-6-13(7-10-19)15-8-11-24-12-15/h2-5,8,11-13,18-19H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPWQZNWYIFRQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2921653.png)
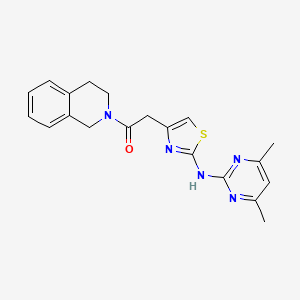

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B2921658.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2921659.png)
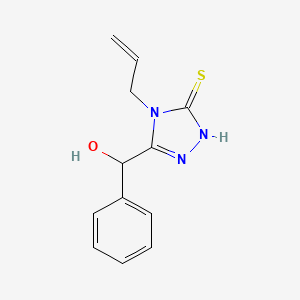
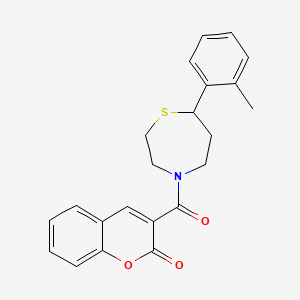
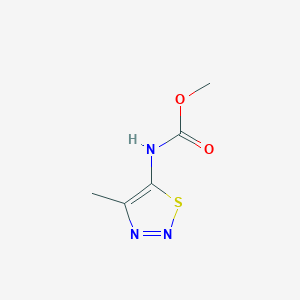
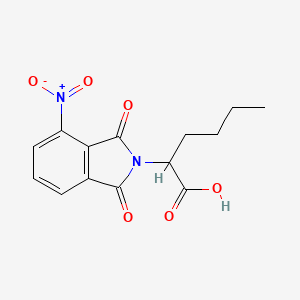

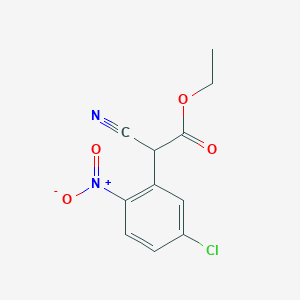

![[2-(Methoxymethyl)cyclobutyl]methanamine](/img/structure/B2921674.png)
